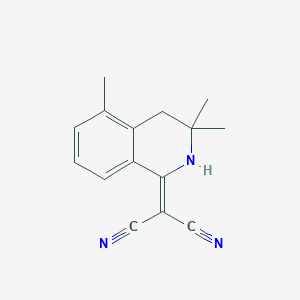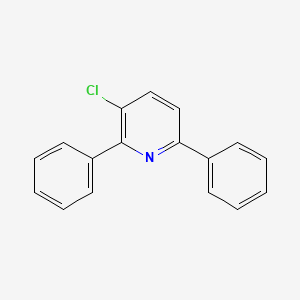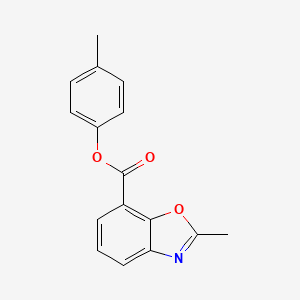![molecular formula C24H20N2O4S3 B11504622 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate](/img/structure/B11504622.png)
(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate is a complex organic molecule featuring multiple functional groups, including thiazolidinone, pyrroloquinoline, and thiophene carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidinone ring: This can be achieved by reacting an appropriate thioamide with an α-haloketone under basic conditions.
Construction of the pyrroloquinoline core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular condensation.
Attachment of the thiophene carboxylate: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyrroloquinoline moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation products: Sulfoxides or sulfones from the thiazolidinone ring.
Reduction products: Alcohols or amines from the reduction of carbonyl groups.
Substitution products: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple coordination sites.
Material Science: Its unique structure makes it a candidate for organic semiconductors or photovoltaic materials.
Biology and Medicine
Antimicrobial Activity: The thiazolidinone moiety is known for its antimicrobial properties, making this compound a potential candidate for new antibiotics.
Anticancer Research: The pyrroloquinoline core has been studied for its anticancer activity, potentially inhibiting specific enzymes or pathways involved in cancer cell proliferation.
Industry
Dye and Pigment Production: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments.
Pharmaceuticals: Its complex structure allows for the design of novel drugs with specific biological activities.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Action: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Action: It could interfere with DNA replication or inhibit key signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Pyrroloquinolines: Studied for their anticancer and antiviral activities.
Thiophene Carboxylates: Used in organic electronics and as intermediates in pharmaceutical synthesis.
Uniqueness
This compound’s uniqueness lies in its combination of these three moieties, which imparts a broad spectrum of potential activities and applications. Its structural complexity allows for multiple points of chemical modification, making it a versatile scaffold for drug development and material science.
Properties
Molecular Formula |
C24H20N2O4S3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C24H20N2O4S3/c1-5-25-21(28)19(33-23(25)31)17-15-10-13(30-22(29)16-7-6-8-32-16)9-14-12(2)11-24(3,4)26(18(14)15)20(17)27/h6-11H,5H2,1-4H3/b19-17- |
InChI Key |
UXDLMZNGVXTRAP-ZPHPHTNESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C5=CC=CS5)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C5=CC=CS5)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1Z)-1-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11504549.png)
![1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one](/img/structure/B11504555.png)
![4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504556.png)
![4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide](/img/structure/B11504563.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B11504571.png)


![4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504601.png)
![Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl-](/img/structure/B11504608.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11504625.png)
![2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11504630.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-benzo[1,3]dioxol-5-yl-9,9-dimethyl-8,9,10,12-tetrahydro-](/img/structure/B11504636.png)
